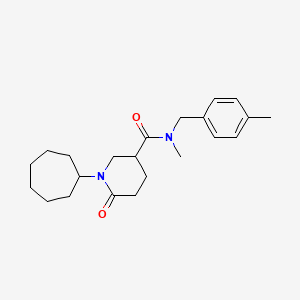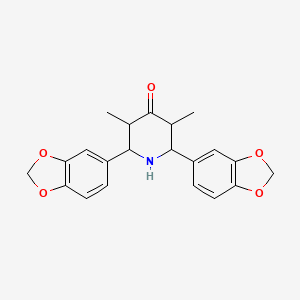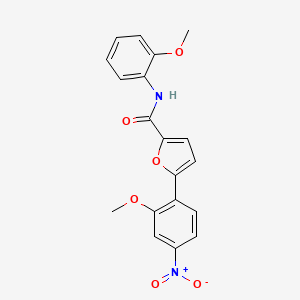
5-(2-methoxy-4-nitrophenyl)-N-(2-methoxyphenyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-methoxy-4-nitrophenyl)-N-(2-methoxyphenyl)-2-furamide, also known as MNMF, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MNMF is a furan derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 5-(2-methoxy-4-nitrophenyl)-N-(2-methoxyphenyl)-2-furamide is not fully understood. However, studies have suggested that 5-(2-methoxy-4-nitrophenyl)-N-(2-methoxyphenyl)-2-furamide may exert its anti-cancer effects by inducing apoptosis, inhibiting cell proliferation, and blocking angiogenesis. 5-(2-methoxy-4-nitrophenyl)-N-(2-methoxyphenyl)-2-furamide may also exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. The antibacterial activity of 5-(2-methoxy-4-nitrophenyl)-N-(2-methoxyphenyl)-2-furamide may be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
5-(2-methoxy-4-nitrophenyl)-N-(2-methoxyphenyl)-2-furamide has been shown to have low toxicity in vitro and in vivo. In addition, 5-(2-methoxy-4-nitrophenyl)-N-(2-methoxyphenyl)-2-furamide has been shown to have good stability in various conditions, including in the presence of light and heat. 5-(2-methoxy-4-nitrophenyl)-N-(2-methoxyphenyl)-2-furamide has also been shown to have good solubility in various solvents, which makes it suitable for use in various biological assays.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(2-methoxy-4-nitrophenyl)-N-(2-methoxyphenyl)-2-furamide in lab experiments is its low toxicity and good stability. 5-(2-methoxy-4-nitrophenyl)-N-(2-methoxyphenyl)-2-furamide can also be easily synthesized using various methods. However, one limitation of using 5-(2-methoxy-4-nitrophenyl)-N-(2-methoxyphenyl)-2-furamide is its limited solubility in water, which may affect its bioavailability in vivo.
Future Directions
There are several future directions for 5-(2-methoxy-4-nitrophenyl)-N-(2-methoxyphenyl)-2-furamide research. One direction is to further investigate the mechanism of action of 5-(2-methoxy-4-nitrophenyl)-N-(2-methoxyphenyl)-2-furamide in cancer cells and to identify its molecular targets. Another direction is to study the pharmacokinetics and pharmacodynamics of 5-(2-methoxy-4-nitrophenyl)-N-(2-methoxyphenyl)-2-furamide in vivo. In addition, 5-(2-methoxy-4-nitrophenyl)-N-(2-methoxyphenyl)-2-furamide derivatives with improved solubility and potency could be synthesized and tested for their therapeutic potential. Finally, 5-(2-methoxy-4-nitrophenyl)-N-(2-methoxyphenyl)-2-furamide could be evaluated for its potential use in combination therapy with other anti-cancer or anti-inflammatory agents.
Synthesis Methods
5-(2-methoxy-4-nitrophenyl)-N-(2-methoxyphenyl)-2-furamide can be synthesized using various methods, including the reaction of 2-methoxyphenylamine with 2-furoyl chloride in the presence of a base, such as triethylamine. The resulting intermediate is then reacted with 2-methoxy-4-nitrobenzene in the presence of a catalyst, such as palladium on carbon, to yield 5-(2-methoxy-4-nitrophenyl)-N-(2-methoxyphenyl)-2-furamide. Other methods, such as using 2-furoyl hydrazine as a starting material, have also been reported.
Scientific Research Applications
5-(2-methoxy-4-nitrophenyl)-N-(2-methoxyphenyl)-2-furamide has been studied for its potential therapeutic properties, including its anti-cancer, anti-inflammatory, and anti-bacterial activities. 5-(2-methoxy-4-nitrophenyl)-N-(2-methoxyphenyl)-2-furamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 5-(2-methoxy-4-nitrophenyl)-N-(2-methoxyphenyl)-2-furamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, 5-(2-methoxy-4-nitrophenyl)-N-(2-methoxyphenyl)-2-furamide has been shown to have antibacterial activity against gram-positive bacteria.
properties
IUPAC Name |
5-(2-methoxy-4-nitrophenyl)-N-(2-methoxyphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O6/c1-25-16-6-4-3-5-14(16)20-19(22)17-10-9-15(27-17)13-8-7-12(21(23)24)11-18(13)26-2/h3-11H,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZPPFXECDCTGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![diethyl [5-(2-methylphenoxy)pentyl]malonate](/img/structure/B5224181.png)
![1-(2-furylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B5224193.png)
![4-[4-(4-chloro-3-methylphenoxy)butyl]morpholine oxalate](/img/structure/B5224198.png)
![3-benzyl-2-[(3-methylbutyl)thio]-4(3H)-quinazolinone](/img/structure/B5224204.png)
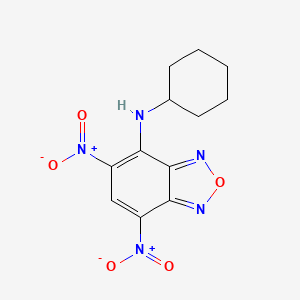
![N-{1-[1-(4-methylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B5224213.png)
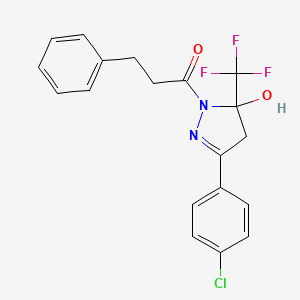
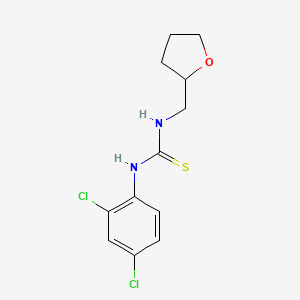
![N,N'-[(4-bromophenyl)methylene]bis(3-methylbutanamide)](/img/structure/B5224244.png)
![(2S)-1-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-2-isopropyl-4-methylpiperazine](/img/structure/B5224248.png)
![1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(4-methylphenyl)thio]piperidine](/img/structure/B5224255.png)
![methyl 4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B5224263.png)
